N-4-Butoxyphenylacetylhydroxylamine-O-sulfonate-pyridine
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Overview
Description
N-4-Butoxyphenylacetylhydroxylamine-O-sulfonate-pyridine is a complex organic compound that features a combination of functional groups, including a butoxyphenyl group, an acetylhydroxylamine moiety, and a sulfonate-pyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-4-Butoxyphenylacetylhydroxylamine-O-sulfonate-pyridine typically involves multiple steps, starting with the preparation of the butoxyphenylacetylhydroxylamine intermediate. This intermediate is then reacted with sulfonate-pyridine under specific conditions to yield the final product. Common reagents used in these reactions include hydroxylamine-O-sulfonic acid and various chlorinated azoles and azines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as oxidative coupling of thiols and amines, which has been shown to be an efficient method for synthesizing structurally diverse sulfonamides .
Chemical Reactions Analysis
Types of Reactions
N-4-Butoxyphenylacetylhydroxylamine-O-sulfonate-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfonate derivatives.
Reduction: Reduction reactions can yield hydroxylamine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hypervalent iodine reagents, reducing agents such as sodium borohydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonate esters, while reduction can produce hydroxylamine derivatives .
Scientific Research Applications
N-4-Butoxyphenylacetylhydroxylamine-O-sulfonate-pyridine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-4-Butoxyphenylacetylhydroxylamine-O-sulfonate-pyridine involves its interaction with specific molecular targets and pathways. The compound’s sulfonate group can act as an electrophile, facilitating reactions with nucleophiles. Additionally, the hydroxylamine moiety can participate in redox reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydroxylamine-O-sulfonates and sulfonamide derivatives, such as:
- Hydroxylamine-O-sulfonic acid
- Sulfenamides
- Sulfinamides
Uniqueness
N-4-Butoxyphenylacetylhydroxylamine-O-sulfonate-pyridine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
77372-66-8 |
---|---|
Molecular Formula |
C17H22N2O6S |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
[[2-(4-butoxyphenyl)acetyl]amino] sulfate;pyridin-1-ium |
InChI |
InChI=1S/C12H17NO6S.C5H5N/c1-2-3-8-18-11-6-4-10(5-7-11)9-12(14)13-19-20(15,16)17;1-2-4-6-5-3-1/h4-7H,2-3,8-9H2,1H3,(H,13,14)(H,15,16,17);1-5H |
InChI Key |
QCPBTFPMLVRNGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CC(=O)NOS(=O)(=O)[O-].C1=CC=[NH+]C=C1 |
Origin of Product |
United States |
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